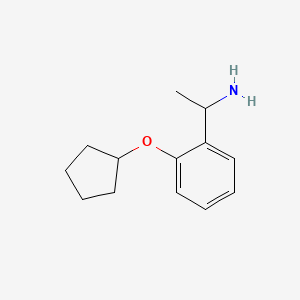

1-(2-Cyclopentyloxyphenyl)ethylamine

Description

1-(2-Cyclopentyloxyphenyl)ethylamine is a chiral amine characterized by a cyclopentyloxy substituent attached to the ortho position of a phenyl ring, with an ethylamine chain. The cyclopentyloxy group introduces steric bulk and lipophilicity, which may influence solubility, binding affinity, and reactivity compared to other substituted ethylamines. Such compounds are often utilized in asymmetric synthesis, pharmaceuticals, and coordination chemistry .

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

1-(2-cyclopentyloxyphenyl)ethanamine |

InChI |

InChI=1S/C13H19NO/c1-10(14)12-8-4-5-9-13(12)15-11-6-2-3-7-11/h4-5,8-11H,2-3,6-7,14H2,1H3 |

InChI Key |

ZKLNFPAXVBJISZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1OC2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Cyclopentyloxyphenyl)ethylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For example, the reaction of 2-cyclopentyloxybenzyl chloride with ethylamine under basic conditions can yield 1-(2-Cyclopentyloxyphenyl)ethylamine .

Industrial Production Methods

Industrial production of 1-(2-Cyclopentyloxyphenyl)ethylamine typically involves large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of excess amine, controlled temperature, and pressure conditions to drive the reaction to completion .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopentyloxyphenyl)ethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The amine group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyloxybenzaldehyde, while reduction could produce cyclopentyloxyphenylethanol .

Scientific Research Applications

1-(2-Cyclopentyloxyphenyl)ethylamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Cyclopentyloxyphenyl)ethylamine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, physicochemical properties, and applications:

Structural and Electronic Effects

- Cycloalkyl vs. Aryl Substituents : The cyclopentyloxy group in the target compound provides greater steric hindrance and lipophilicity compared to the cyclohexenyl group in 2-(1-Cyclohexenyl)ethylamine (logP 1.82 vs. estimated ~3.2). This enhances membrane permeability but may reduce water solubility .

- Electron-Withdrawing vs. Electron-Donating Groups : The p-chloro substituent in 1-(p-chlorophenyl)ethylamine increases electrophilicity and logP (2.15), favoring interactions with hydrophobic enzyme pockets in fungicides. In contrast, the methoxy group in 1-(4-methoxyphenyl)ethylamine lowers logP (1.45) and improves solubility for pharmaceutical applications .

- Heterocyclic Influence : The pyridyl group in 1-(2-Pyridyl)ethylamine introduces nitrogen-based lone pairs, enabling coordination with metals like chromium. This property is absent in purely hydrocarbon-substituted analogs .

Biological Activity

Chemical Structure and Properties

1-(2-Cyclopentyloxyphenyl)ethylamine is characterized by its unique chemical structure, which influences its interaction with biological systems. The compound's molecular formula is , and it has a molecular weight of approximately 189.27 g/mol. Understanding these properties is crucial for elucidating its biological activity.

Biological Activity Overview

The biological activity of 1-(2-Cyclopentyloxyphenyl)ethylamine can be assessed through various parameters:

- Cytotoxicity

- Antiviral Activity

- Pharmacokinetics

Cytotoxicity

Cytotoxicity studies are essential to determine the safety profile of the compound. In vitro assays have demonstrated varying levels of cytotoxicity when tested against different cell lines. For instance, a study involving human lymphocytes showed that at concentrations above 90 µM, significant cytotoxic effects were observed for related compounds, while 1-(2-Cyclopentyloxyphenyl)ethylamine exhibited minimal cytotoxic effects even at elevated doses.

| Concentration (µM) | Cytotoxicity (%) |

|---|---|

| 3 | <1 |

| 30 | <1 |

| 90 | <5 |

Antiviral Activity

Research has also evaluated the antiviral properties of this compound. While related compounds have shown potent anti-HIV activity, 1-(2-Cyclopentyloxyphenyl)ethylamine demonstrated reduced efficacy in inhibiting viral replication in cell culture studies.

Pharmacokinetics

The pharmacokinetics of 1-(2-Cyclopentyloxyphenyl)ethylamine are less characterized compared to its parent compounds. However, preliminary studies suggest that it may undergo metabolic pathways similar to those of structurally related compounds, impacting its therapeutic potential.

Case Study 1: Cytotoxic Effects on Human Cells

A study focused on the cytotoxic effects of 1-(2-Cyclopentyloxyphenyl)ethylamine compared to tenofovir disoproxil fumarate (TDF). The findings indicated that TDF had a higher cytotoxic profile at concentrations exceeding 90 µM, while the compound remained largely non-cytotoxic.

Case Study 2: Antiviral Efficacy

In another investigation, the antiviral efficacy of 1-(2-Cyclopentyloxyphenyl)ethylamine was assessed against HIV strains. The results indicated that while TDF effectively reduced viral load, the compound did not show significant antiviral activity at comparable concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.